1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones, which share a core structural resemblance with the compound of interest, employs regioselective catalysis. Singh et al. (2020) described a method involving cyclopropane aldehydes and N'-aryl anthranil hydrazides in the presence of p-toluene sulphonic acid, leading to good yields through domino imine formation and intramolecular cyclization (Singh et al., 2020). This approach signifies the importance of regioselective synthesis in obtaining complex molecules efficiently.
Molecular Structure Analysis
The detailed molecular structure analysis of such compounds often employs spectroscopic and crystallographic techniques. Yao et al. (2022) utilized MS, NMR, FT-IR, and X-ray diffraction to confirm the structure of a triazoline-quinazolinone compound, illustrating the comprehensive methods required to elucidate complex molecular architectures (Yao et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs highlight its reactive nature and potential for further functionalization. The reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride to form inhibitors of pentosidine showcases the compound's versatility in synthesizing bioactive molecules (Okuda et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and DNA-Gyrase Inhibition
A study on related quinolone carboxylic acids explored their antibacterial activity and DNA-gyrase inhibition, establishing a quantitative structure-activity relationship (QSAR) to determine the impact of substituents on antibacterial potency. The cyclopropyl group was found to significantly enhance activity, indicating the potential of cyclopropyl-substituted quinolones in antibacterial applications (Domagala et al., 1988).
Synthesis of Pyrroloquinazolines
Another research focused on the synthesis of pyrroloquinazolines, demonstrating the effects of various factors on the cyclization process, which is crucial for developing compounds with potential medicinal properties (Paleta et al., 2013).
Development of Quinazolinone Derivatives
The derivatization of quinazolinones was explored to understand their potential applications better. The study involved synthesizing various quinazolinone derivatives and investigating their chemical reactions and potential functionalities (Ozaki et al., 1983).
Inhibitors of Advanced Glycation End Products
Research on N-(quinazolin-4-yl)amidine derivatives revealed their potential as inhibitors of pentosidine, an advanced glycation end product, suggesting their therapeutic applications in diseases associated with glycation (Okuda et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12-15-4-2-3-5-16(15)22-17(21-12)8-9-20-19(25)13-10-18(24)23(11-13)14-6-7-14/h13-14H,2-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMNHDVPADPOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCNC(=O)C3CC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.